molecular formula C5H6<br>C10H10Fe<br>C5H5FeC5H5<br>FeC10H10 B3395910 Cyclopentadiene CAS No. 542-92-7

Cyclopentadiene

Cat. No.: B3395910
CAS No.: 542-92-7
M. Wt: 66.1 g/mol
InChI Key: ZSWFCLXCOIISFI-UHFFFAOYSA-N
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Description

Cyclopentadiene is an organic compound with the formula C₅H₆. It is a colorless liquid with a strong and unpleasant odor. This compound is notable for its role in the production of cyclopentadienyl anion, a crucial ligand in organometallic chemistry. This compound is also known for its tendency to dimerize to form dithis compound via a Diels-Alder reaction at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadiene is typically obtained from the thermal cracking of dithis compound. The dimer is heated to around 180°C, causing it to revert to the monomeric form, which is then collected by distillation . This process must be conducted immediately before use due to the compound’s tendency to re-dimerize.

Industrial Production Methods: this compound is produced industrially through the steam cracking of naphtha and from coal tar. The monomer is separated from the mixture by distillation and used in various chemical processes .

Chemical Reactions Analysis

Mechanism of Action

Cyclopentadiene exerts its effects primarily through its ability to form cyclopentadienyl anion, a stable and aromatic species. This anion acts as a ligand, coordinating with transition metals to form metallocenes. These metallocenes exhibit unique chemical properties, including high stability and catalytic activity .

Comparison with Similar Compounds

Cyclopentadiene can be compared with other cyclic dienes such as:

This compound’s unique reactivity and ability to form stable anionic ligands make it a valuable compound in both academic research and industrial applications.

Properties

IUPAC Name

cyclopenta-1,3-diene
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InChI

InChI=1S/C5H6/c1-2-4-5-3-1/h1-4H,5H2
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InChI Key

ZSWFCLXCOIISFI-UHFFFAOYSA-N
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Canonical SMILES

C1C=CC=C1
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Molecular Formula

C5H6
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Related CAS

54405-19-5, 26779-34-0, 7313-32-8, 25568-84-7
Details Compound: Cyclopentadiene homopolymer
Record name 1,3-Cyclopentadiene, tetramer
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DSSTOX Substance ID

DTXSID0027191
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Molecular Weight

66.10 g/mol
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Physical Description

Cyclopentadiene is a colorless liquid with an irritating, terpene-like odor. Bp: 42.5 °C; Flash point: 77 °F. Density: 0.805 g cm-3., Liquid, Colorless liquid with an irritating, terpene-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an irritating, terpene-like odor.
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Boiling Point

107 °F at 760 mmHg (NIOSH, 2023), 41 °C, 41.5-42.0 °C, 107 °F
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Flash Point

77 °F (NIOSH, 2023), 77 °F, 77 °F (OPEN CUP), 25 °C o.c., 77 °F (open cup), (oc) 77 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 1,800 mg/L at 25 °C, Miscible with carbon tetrachloride; soluble in carbon disulfide, aniline, acetic acid, liquid petrolatum, Soluble in acetone; miscible with ethanol, ethyl ether, benzene, Solubility in water: insoluble, Insoluble
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Density

0.8 (NIOSH, 2023) - Less dense than water; will float, 0.8021 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.80
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Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0170.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

(AIR= 1) AT BOILING POINT OF CYCLOPENTADIENE 2.3, Relative vapor density (air = 1): 2.3
Details Mackison, F. W., R. S. Stricoff, and L. J. Partridge, Jr. (eds.). NIOSH/OSHA - Occupational Health Guidelines for Chemical Hazards. DHHS(NIOSH) Publication No. 81-123 (3 VOLS). Washington, DC: U.S. Government Printing Office, Jan. 1981., p. 2
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Mackison, F. W., R. S. Stricoff, and L. J. Partridge, Jr. (eds.). NIOSH/OSHA - Occupational Health Guidelines for Chemical Hazards. DHHS(NIOSH) Publication No. 81-123 (3 VOLS). Washington, DC: U.S. Government Printing Office, Jan. 1981., p. 2
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Vapor Pressure

400 mmHg (NIOSH, 2023), 435.0 [mmHg], 400 mmHg
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Color/Form

Colorless liquid

CAS No.

542-92-7
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Melting Point

-121 °F (NIOSH, 2023), -95.54 °C, -85 °C, -121 °F
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Synthesis routes and methods I

Procedure details

A C5 -fraction obtained from naphtha cracking was heated at 150° C. for 3 hours to convert cyclopentadiene contained therein to dicyclopentadiene, and crude dicyclopentadiene comprising 20.1% of pentanes and pentenes, 0.5% of benzene, 72.1% of dicyclopentadiene, 4.8% of isoprene-cyclopentadiene co-dimer and 2.5% of cyclopentadiene oligomer was obtained. A metallic autoclave was then charged with 100 parts by weight (1710 g) of the crude dicyclopentadiene and 4 parts by weight of tablet-like palladium hydrogenating catalyst (C31-1A: Toyo C.C.I. K. K.), and hydrogenation was carried out at a reaction temperature of 50° C. under a hydrogen pressure of 10 kg/cm2 for 12 hours while stirring. After filtering off the catalyst and distillation, 90 parts by weight of tricyclo[5.2.1.02,6 ]deca-3-ene (9,10-dihydrodicyclopentadiene) fraction were obtained. Gas chromatography showed that the composition thereof was as follows:
Quantity
0 (± 1) mol
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Yield
72.1%
Yield
2.5%

Synthesis routes and methods II

Procedure details

In the same manner as in Example 2, a Diels-Alder reaction was carried out on isobutylene and cyclopentadiene in order to synthesize 5,5-dimethyl-2-norbornene, and the latter was then reacted with methylcyclopentadiene to produce a 1:1:1 adduct of methylcyclopentadiene, cyclopentadiene and isobutylene. That is to say, 225 g of isobutylene and 260 g of cyclopentadiene were placed in a 1000-ml autoclave, and heating was gradually accomplished so that its temperature might become 25° to 120° C. and a reaction was performed at 120° C. for 8 hours, so that 118 g of 5,5-dimethyl-2-norbornene were obtained. Then, 115 g of the latter compound were similarly reacted with 201 g of methylcyclopentadiene at 120° C. for 10 hours. Then, 97 g of a fraction having a boiling point 97° C./1 mmHg were obtained. According to the measurement by a mass spectrometer, it was found that a molecular weight of the fraction was 202. Further, IR analysis indicated that characteristic absorptions of olefins appeared at 3020 cm-1 and 1670 cm-1. From these results, it was elucidated that the fraction was the 1:1 adduct of 5,5-dimethyl-2-norbornene and methylcyclopentadiene, i.e., the 1:1:1 adduct of methylcyclopentadiene, cyclopentadiene and isobutylene.
Quantity
0 (± 1) mol
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Name
5,5-dimethyl-2-norbornene
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Synthesis routes and methods III

Procedure details

Scheme 1 is carried out by treating norbornylene (Aldrich) with (a) K3Fe(CN)6, K2OsO4.2H2O, quinuclidine, K2CO3, t-BuOH:H2O 1:1 to yield a diol intermediate which is then (b) treated with NaIO4, THF:H2O 3:1 at 0° C. to room temperature to yield a dialdehyde; (c) (iPrO)2P(O)CH2C(O)CH2CH2Ph, t-BuOK, THF at 0° C. to room temperature, 2 hr, then the dialdehyde is introduced and the reaction warmed from −78° C. to 4° C. to yield the dieneophile; (d) Diels Alder reaction with (CH3)3Al (0.05 eq.) 10 min, then AlCl3 (0.50 eq.), CH2Cl2 at 0° C., 10 min, then cyclopentadiene (10 eq.) at 4° C. to yield the DA adduct; (e) LiAlH4 (6.0 eq.), THF at room temperature followed by (f) Bz-Cl (3.6 eq.), Et3N (4.0 eq.), CH2Cl2 at room temperature (two steps) to yield the dibenzoate-protected DA adduct; and the ter-cyclopentane scaffold is finally assembled at (g) O3, CH3OH/CH2Cl2 1:1 at −78° C., then NaBH4 (10 eq.) at 0° C. to room temperature.
Quantity
0 (± 1) mol
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Name
Quantity
0 (± 1) mol
Type
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[Compound]
Name
dialdehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A C5 fraction obtained from a naphtha cracking was heated at a temperature of 160° C. for 5 hours, whereby cyclopentadiene contained therein was converted into dicyclopentadiene. Then, the resultant mixture was distilled to strip a light fraction. Thus, a crude dicyclopentadiene containing 14.0% of a C5 fraction, 2.6% of benzene, 69.1% of dicyclopentadiene, 7.3% of a isoprene-cyclopentadiene codimer, 4.7% of a cyclopentadiene oligomer (i.e., a trimer or more) and 2.3% of unknown components was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
69.1%

Synthesis routes and methods V

Procedure details

A solution of 20.4 mL (0.16 mol) of trans-cinnamaldehyde and 33 mL (0.40 mol) of freshly-distilled cyclopentadiene in 200 mL of reagent-grade methanol was prepared. The mixture was cooled with an ice bath, and 20 mL (0.24 mol) of pyrrolidine were slowly added. The temperature was allowed to rise to room temperature and the reaction mixture was stirred overnight. A 15 mL portion of acetic acid (0.26 mol) were added to the dark red slurry, followed by 0.4 L of ether and 0.4 L of water. The organic layer was separated and the aqueous layer was extracted with four 100-mL portions of ether. The combined organic liquids were washed with two portions of 250 mL of water and two portions of 150 mL of NaCl solution and finally dried over magnesium sulfate. The solution was concentrated to afford a mixture of red crystals and a red oil which was stored in the freezer overnight. The crystals were separated through suction filtration and were washed with small portions of cold methanol in order to remove adhering oil residues. The product was dried under oil-pump vacuum for 4 hours and stored under argon in the freezer. Yield: 15.4 g (85.5 mmol) 54%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reagent-grade
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
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Reaction Step Two
Quantity
0.26 mol
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reactant
Reaction Step Three
Name
Quantity
0.4 L
Type
reactant
Reaction Step Four
Name
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0.4 L
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Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentadiene
Reactant of Route 2
Cyclopentadiene
Reactant of Route 3
Cyclopentadiene
Reactant of Route 4
Cyclopentadiene
Reactant of Route 5
Cyclopentadiene
Reactant of Route 6
Cyclopentadiene

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